![molecular formula C16H18O3S2 B14366062 Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 90884-29-0](/img/structure/B14366062.png)
Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of phenol groups connected through an oxybis(2,1-ethanediylthio) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of phenol derivatives with bis(2-chloroethyl) ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with molecular targets through its phenolic groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4,4’-oxybis-: This compound has a similar structure but lacks the ethanediylthio linkage.
Phenol, 4,4’-(1-methylethylidene)bis-:
Uniqueness: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
90884-29-0 |
|---|---|
Molekularformel |
C16H18O3S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxy]ethylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O3S2/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
NOMXFWAANLCUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SCCOCCSC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


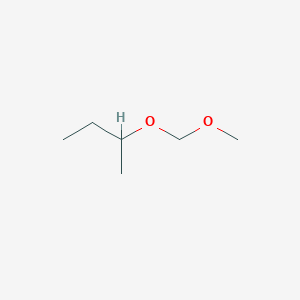
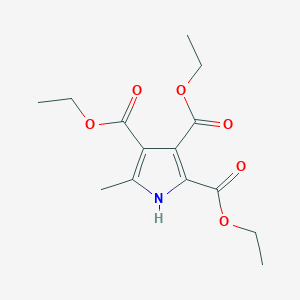
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
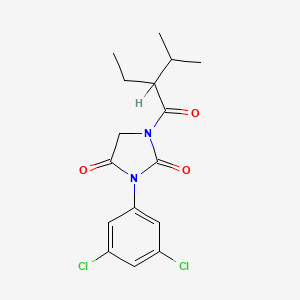
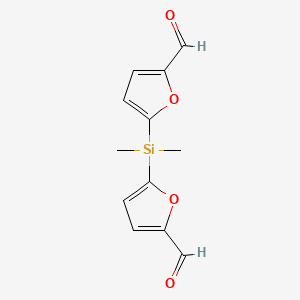
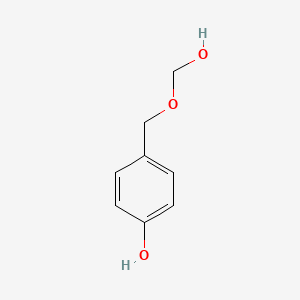

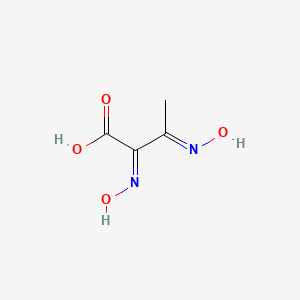
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)

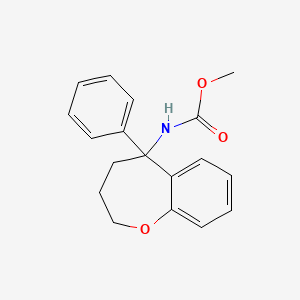
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)

